Menfegol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

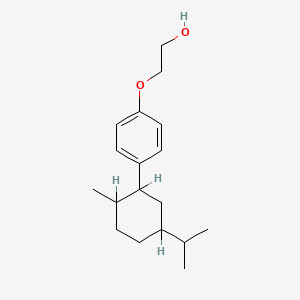

孟菲戈尔,也称为4-(2-甲基-5-丙烷-2-基环己基)苯酚,是一种非离子表面活性剂,主要用作杀精剂。它是一种大分子醇的薄荷基苯醚,以其避孕特性而闻名。孟菲戈尔有多种形式,包括泡沫片剂,用于阻止精子活力,从而抑制受精 .

准备方法

合成路线和反应条件: 孟菲戈尔通过薄荷基苯酚与聚氧乙烯的醚化反应合成。该反应通常涉及使用强酸催化剂来促进醚键的形成。反应条件包括保持60-80°C的温度范围,并确保惰性气氛以防止氧化 .

工业生产方法: 在工业环境中,孟菲戈尔是在大型反应器中生产的,反应物持续输入,产品持续输出。这种方法确保最终产品的高产率和纯度。该过程涉及严格的质量控制措施,以确保产品的稳定性和安全性 .

化学反应分析

反应类型: 孟菲戈尔主要由于酚羟基的存在而发生取代反应。它也可以在特定条件下参与氧化反应 .

常见试剂和条件:

取代反应: 孟菲戈尔在碱存在下与卤代烷反应生成烷基醚。

氧化反应: 孟菲戈尔可以使用高锰酸钾或三氧化铬等强氧化剂氧化,生成醌.

主要生成物:

烷基醚: 通过取代反应形成。

醌: 通过氧化反应形成.

科学研究应用

Efficacy as a Spermicide

Menfegol has been evaluated in several clinical trials to determine its effectiveness as a contraceptive agent. A notable study compared the Neo Sampoon, a foaming vaginal tablet containing 60 mg of this compound, with the Collatex sponge containing nonoxynol-9. The results indicated that after 12 months, the pregnancy rates were 12.8% for the Neo Sampoon group and 10.4% for the sponge users, suggesting comparable efficacy between these methods .

Safety and Acceptability

In terms of safety, this compound has demonstrated a favorable profile with minimal side effects reported during clinical trials. A randomized placebo-controlled study indicated that local irritation was the most common side effect, occurring in about 22% of participants . Despite this, continuation rates for this compound-based contraceptives were high, with over 70% of users adhering to the method for the full study duration .

Clinical Trials

Several clinical trials have been conducted to assess this compound's effectiveness and safety:

- A comparative trial involving 450 women assessed the Neo Sampoon's performance over 12 months, concluding that while it was not as effective as hormonal contraceptives or IUDs, it provided a safe alternative for women seeking non-hormonal options .

- Another study focused on the use of this compound foaming tablets over 14 days showed promising results regarding user acceptability and safety .

Long-term Studies

Long-term studies have indicated that this compound can maintain effectiveness over extended periods with consistent use. The data suggest that users often prefer it due to its ease of use and lower incidence of systemic side effects compared to hormonal methods.

Data Table: Summary of Clinical Trials Involving this compound

作用机制

孟菲戈尔主要通过其表面活性剂特性发挥作用。作为一种非离子表面活性剂,它会破坏精子细胞的脂质膜,导致精子固定并随后死亡。这种作用阻止精子到达卵子并使其受精。分子靶标包括精子细胞膜的脂质双层,所涉及的途径与膜破坏和细胞裂解有关 .

类似化合物:

壬氧基壬醇-9: 另一种用作杀精剂的非离子表面活性剂。与孟菲戈尔相比,它在美国更常用。

辛氧基壬醇-9: 以前用作杀精剂,但已于 2002 年从美国市场撤回。

苯扎氯铵: 一种阳离子表面活性剂,用于一些避孕海绵中

比较: 孟菲戈尔在其特定的结构和表面活性剂特性方面是独一无二的。与壬氧基壬醇-9 相比,孟菲戈尔显示出相似的杀精功效,但使用频率较低。辛氧基壬醇-9 和苯扎氯铵具有不同的化学结构和作用机制,这使得孟菲戈尔在应用和有效性方面独树一帜 .

相似化合物的比较

Nonoxynol-9: Another nonionic surfactant used as a spermicide. It is more commonly used in the United States compared to Menfegol.

Octoxynol-9: Previously used as a spermicide but removed from the U.S. market in 2002.

Benzalkonium Chloride: A cationic surfactant used in some contraceptive sponges

Comparison: this compound is unique in its specific structure and surfactant properties. Compared to Nonoxynol-9, this compound has shown similar spermicidal efficacy but is less commonly used. Octoxynol-9 and Benzalkonium Chloride have different chemical structures and mechanisms of action, making this compound distinct in its application and effectiveness .

生物活性

Menfegol, chemically known as P-menthanyl-phenyl-polyoxyethylene (8,8) ether, is a compound that has garnered attention for its biological activities, particularly its spermicidal properties and potential role in HIV prevention. This article delves into the various biological activities of this compound, supported by case studies and research findings.

Spermicidal Activity

Mechanism of Action:

this compound exhibits strong spermicidal activity, effectively immobilizing sperm upon contact. Research indicates that at concentrations of 0.5 mg/ml and higher, this compound can completely suppress sperm motility and viability. In studies involving this compound-coated condoms, sperm motility was entirely inhibited, demonstrating its potential as a contraceptive agent .

Research Findings:

A study conducted on this compound-coated condoms revealed that when semen was introduced into these condoms (20 mg/condom), no viable sperm were detected post-ejaculation. Conversely, uncoated condoms showed a significant number of motile sperm, underscoring the efficacy of this compound in enhancing contraceptive methods .

| Concentration (mg/ml) | Sperm Motility | Viable Sperm Observed |

|---|---|---|

| 0.5 | None | None |

| Uncoated | Present | Present |

Anti-HIV Activity

In Vitro Studies:

this compound has demonstrated in vitro activity against human immunodeficiency virus (HIV). A randomized placebo-controlled safety study highlighted its potential to inhibit HIV transmission through vaginal application. The compound's efficacy was evaluated using humanized mouse models, which showed promising results in preventing both vaginal and oral transmission of HIV .

Case Studies:

In a notable case study, researchers examined the effects of this compound in combination with other agents to enhance its antiviral properties. The results indicated that this compound could be part of a broader strategy for developing vaginal microbicides aimed at reducing HIV transmission risk among women .

Safety and Toxicity

Toxicity Assessments:

Safety evaluations have been crucial in determining the viability of this compound as a contraceptive and antiviral agent. Studies have shown that while this compound is effective at low concentrations against sperm and HIV, it maintains a favorable safety profile with minimal cytotoxicity to vaginal epithelial cells compared to traditional spermicides like nonoxynol-9 .

属性

CAS 编号 |

38193-77-0 |

|---|---|

分子式 |

C18H28O2 |

分子量 |

276.4 g/mol |

IUPAC 名称 |

2-[4-(2-methyl-5-propan-2-ylcyclohexyl)phenoxy]ethanol |

InChI |

InChI=1S/C18H28O2/c1-13(2)16-5-4-14(3)18(12-16)15-6-8-17(9-7-15)20-11-10-19/h6-9,13-14,16,18-19H,4-5,10-12H2,1-3H3 |

InChI 键 |

QNEAJARGVHIUBG-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1C2=CC=C(C=C2)OCCO)C(C)C |

规范 SMILES |

CC1CCC(CC1C2=CC=C(C=C2)OCCO)C(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Menfegal menfegol Menphegal Menphegol Neo Sampoon p-menthanylphenyl polyoxyethylene ether TS 88 TS-88 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。